3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid 3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261969-59-8
VCID: VC11772621
InChI: InChI=1S/C18H19NO4S/c1-13-11-15(18(20)21)7-8-17(13)14-5-4-6-16(12-14)24(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol

3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS No.: 1261969-59-8

Cat. No.: VC11772621

Molecular Formula: C18H19NO4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid - 1261969-59-8

Specification

CAS No. 1261969-59-8
Molecular Formula C18H19NO4S
Molecular Weight 345.4 g/mol
IUPAC Name 3-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Standard InChI InChI=1S/C18H19NO4S/c1-13-11-15(18(20)21)7-8-17(13)14-5-4-6-16(12-14)24(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
Standard InChI Key BJMHGVQZOZUPCU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is characterized by a benzoic acid backbone substituted with a methyl group at the 3-position and a 3-(pyrrolidinylsulfonyl)phenyl moiety at the 4-position. The IUPAC name is 3-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid, and its canonical SMILES representation is CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄S
Molecular Weight345.4 g/mol
CAS Number1261969-59-8
XLogP33.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface89.1 Ų
SolubilityModerate in DMSO, Methanol

The compound’s sulfonyl group enhances its polarity, making it suitable for interactions with biological targets such as enzymes or receptors.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoic acid core. A representative protocol includes:

  • Sulfonation: Introduction of the pyrrolidinylsulfonyl group via reaction with pyrrolidine and sulfur trioxide.

  • Coupling: Attachment of the sulfonated phenyl group to the methyl-benzoic acid backbone using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

  • Purification: Crystallization or chromatography to isolate the product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
SulfonationPyrrolidine, SO₃, DCM, 0°C → RT, 12h72%
CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24h58%
PurificationRecrystallization (Ethanol/Water)95%

Critical parameters include temperature control during sulfonation to avoid side reactions and the use of palladium catalysts for efficient coupling.

Pharmaceutical Applications

Biological Activity

While direct pharmacological data remain limited, the compound’s structural analogs suggest potential applications:

  • Enzyme Inhibition: The sulfonyl group may interact with ATP-binding pockets in kinases, similar to FDA-approved kinase inhibitors like imatinib.

  • Receptor Modulation: The pyrrolidine ring could facilitate binding to G-protein-coupled receptors (GPCRs), as seen in antipsychotic drugs.

Preclinical Research

  • Drug Candidate Synthesis: Used as a building block for molecules targeting inflammatory pathways (e.g., COX-2 inhibitors).

  • Structure-Activity Relationship (SAR) Studies: Modifications to the methyl or sulfonyl groups are explored to enhance bioavailability.

SupplierPurityPackagingPrice (100 mg)
EvitaChem≥98%Amber glass vial$450
CymitQuimica≥95%Polypropylene$320

Future Directions and Challenges

Research Opportunities

  • Target Identification: High-throughput screening to identify protein targets.

  • Prodrug Development: Esterification of the carboxylic acid group to improve membrane permeability.

Synthetic Challenges

  • Regioselectivity: Achieving precise substitution patterns during coupling reactions.

  • Scalability: Optimizing catalyst recovery in palladium-mediated steps.

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